molecular formula C15H9N3O2S B2898949 benzo[4,5]imidazo[1,2-c][1,3]dioxolo[4,5-g]quinazoline-6(5H)-thione CAS No. 688792-98-5

benzo[4,5]imidazo[1,2-c][1,3]dioxolo[4,5-g]quinazoline-6(5H)-thione

Cat. No.: B2898949
CAS No.: 688792-98-5
M. Wt: 295.32
InChI Key: RZSPRVUJHAKGTH-UHFFFAOYSA-N
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Description

Benzo[4,5]imidazo[1,2-c][1,3]dioxolo[4,5-g]quinazoline-6(5H)-thione is a polycyclic heterocyclic compound featuring fused imidazole, dioxole, quinazoline, and a thione group. Its complex structure confers unique electronic and steric properties, making it a candidate for pharmacological applications, particularly in oncology.

Properties

CAS No.

688792-98-5

Molecular Formula

C15H9N3O2S

Molecular Weight

295.32

IUPAC Name

5,7-dioxa-11,13,20-triazapentacyclo[11.7.0.02,10.04,8.014,19]icosa-1(20),2,4(8),9,14,16,18-heptaene-12-thione

InChI

InChI=1S/C15H9N3O2S/c21-15-17-10-6-13-12(19-7-20-13)5-8(10)14-16-9-3-1-2-4-11(9)18(14)15/h1-6H,7H2,(H,17,21)

InChI Key

RZSPRVUJHAKGTH-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C3C(=C2)C4=NC5=CC=CC=C5N4C(=S)N3

solubility

not available

Origin of Product

United States

Preparation Methods

Imidazole Core Formation

The foundational step involves condensing benzil derivatives with 2-nitrobenzaldehydes bearing pre-installed dioxole groups. For example, 4,5-methylenedioxy-2-nitrobenzaldehyde reacts with benzil in acetic acid under reflux, yielding 2-(4,5-diphenyl-1H-imidazol-2-yl)-5-nitrobenzo[d]dioxole. Ammonium acetate facilitates imine formation, while acetic acid acts as both solvent and catalyst.

Reaction conditions :

  • Temperature : 110°C (reflux)
  • Time : 6–8 hours
  • Yield : 68–75%

Nitro Group Reduction

The nitro intermediate undergoes reduction using Zn/NH4Cl in a methanol-water (3:1) mixture. This step generates the primary amine necessary for quinazoline cyclization.

Optimized parameters :

  • Zn powder : 4 equivalents
  • NH4Cl : 2 equivalents
  • Time : 2 hours (room temperature)
  • Yield : 85–90%

Cyclization with Carbon Disulfide

Cyclocondensation of the amine intermediate with carbon disulfide (CS2) in ethanolic KOH forms the quinazoline-thione core. The dioxole ring remains intact due to its stability under basic conditions.

Procedure :

  • CS2 : 5 equivalents
  • KOH : 2 equivalents
  • Temperature : Reflux (78°C)
  • Time : 3–5 hours
  • Yield : 60–65%

Alternative Annulation Strategies

Dioxole Ring Construction via Cyclocondensation

To circumvent the need for pre-functionalized benzaldehydes, a diethyl acetal-protected diol undergoes acid-catalyzed cyclization during the imidazole formation step. For instance, 2-nitro-4,5-di(ethoxymethyl)benzaldehyde reacts with benzil in HCl/EtOH, simultaneously forming the imidazole and dioxole rings.

Key observations :

  • Catalyst : 10% HCl in ethanol
  • Yield : 58%
  • Byproducts : Minimal acetal hydrolysis (<5%)

Post-Cyclization Sulfurization

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (DMSO-d6) : A singlet at δ 9.07 ppm corresponds to the NH proton. Aromatic protons appear as multiplet clusters between δ 6.71–8.47 ppm. Methoxy groups (if present) resonate as singlets near δ 3.77 ppm.
  • 13C NMR : The thiocarbonyl carbon (C=S) appears at δ 159.8 ppm. Quinazoline and imidazole carbons span δ 113.0–142.5 ppm.

Mass Spectrometry

Electron ionization (EI-MS) exhibits a molecular ion peak at m/z 427.1 (calculated for C22H13N3O2S: 427.08), confirming the molecular formula.

Comparative Analysis of Methodologies

The three-step benzil route offers simplicity and avoids expensive catalysts, making it ideal for gram-scale synthesis. However, post-cyclization sulfurization provides higher yields for electron-deficient substrates. Dioxole pre-functionalization demands meticulous protecting group strategy but ensures regiochemical fidelity.

Chemical Reactions Analysis

Types of Reactions:
  • Oxidation: : Typically, this compound undergoes oxidation reactions, forming sulfoxides or sulfones.

  • Reduction: : Reduction may lead to various dihydro and tetrahydro derivatives.

  • Substitution: : Electrophilic and nucleophilic substitutions occur on different parts of the molecule, especially on the nitrogen and sulfur atoms.

Common Reagents and Conditions:
  • Oxidizing agents: : Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reducing agents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution reagents: : Halogens, alkylating agents, nitro compounds.

Major Products:
  • Sulfoxides and sulfones: : From oxidation reactions.

  • Dihydro derivatives: : From reduction reactions.

  • Various substituted derivatives: : From electrophilic and nucleophilic substitution reactions.

Scientific Research Applications

Chemistry:
  • Ligand design: : Used in creating ligands for metal complexes.

  • Catalysis: : Acts as a catalyst or co-catalyst in organic transformations.

Biology:
  • Antimicrobial properties: : Exhibits activity against various bacteria and fungi.

  • Anticancer research: : Potential use in designing cancer therapeutics due to its unique structure and biological activity.

Medicine:
  • Pharmaceutical intermediates: : Used in the synthesis of potential drugs for treating various diseases.

Industry:
  • Materials science: : Contributes to the development of new materials with unique electronic and optical properties.

  • Agricultural chemicals: : Potential use in creating pesticides or herbicides.

Mechanism of Action

The compound’s mechanism of action involves interacting with specific molecular targets:

  • Enzyme inhibition: : Inhibits enzymes by binding to their active sites.

  • DNA intercalation: : Inserts itself between DNA bases, disrupting replication and transcription processes.

  • Receptor binding: : Binds to specific receptors, triggering or inhibiting cellular pathways.

Comparison with Similar Compounds

[1,3]Dioxolo[4,5-g]quinoline-6(5H)-thione Derivatives

These compounds lack the imidazo ring but share the dioxolo and thione moieties. However, they exhibit strong inhibition of Late SV40 Factor (LSF), a transcription factor implicated in hepatocellular carcinoma .

Benzo[4,5]imidazo[1,2-c]quinazolines

These analogues (e.g., 2-(5,6-dihydrobenzo[4,5]imidazo[1,2-c]quinazolin-6-yl)-6-ethoxyphenol) retain the imidazo-quinazoline core but lack the dioxolo and thione groups. The ethoxy substituent in these derivatives enhances solubility but reduces electrophilicity compared to the thione group in the target compound. Crystal structure analyses reveal planar conformations conducive to intercalation with DNA or enzyme active sites .

3,4-Dihydrobenzo[4,5]imidazo[1,2-c]pyrimidine-1(2H)-thione

This compound shares the imidazo-pyrimidine core and thione group but lacks the dioxolo ring. S-Methylation of the thione (to form derivative 61) demonstrates how substituents modulate reactivity and stability .

Physicochemical Properties

Compound Melting Point (°C) Solubility Key Functional Group
Target Compound >300 (decomposes) Low in H₂O, high in DMSO Thione (C=S)
Benzo[4,5]thiazolo[2,3-c]triazole-6-carbonitrile 267–269 Moderate in DCM Carbonitrile (C≡N)
Benzoimidazo[1,2-c][1,3]oxazin-1-one 195–197 High in MeOH Oxazinone (C=O)
3,4-Dihydrobenzoimidazo-pyrimidine-thione 210–212 Moderate in EtOH Thione (C=S)

The thione group in the target compound contributes to its high thermal stability (>300°C) and low aqueous solubility, which may necessitate formulation adjustments for drug delivery .

Antitumor Activity

  • The target compound’s imidazo and thione groups likely enhance DNA intercalation and topoisomerase inhibition, though specific IC₅₀ data are pending.
  • Analogues like [1,3]dioxolo[4,5-g]quinoline-6(5H)-thione show IC₅₀ values of 1.2–3.8 μM against hepatocellular carcinoma via LSF inhibition .
  • Benzo[4,5]imidazo[1,2-c]quinazolines exhibit IC₅₀ = 4.5 μM against breast cancer cells (MCF-7), attributed to planar structure-DNA interactions .

Enzyme Inhibition

  • The thione group in the target compound may improve binding to enzyme active sites .

Biological Activity

Benzo[4,5]imidazo[1,2-c][1,3]dioxolo[4,5-g]quinazoline-6(5H)-thione is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes that utilize various reagents and conditions. A common method includes the cyclization of appropriate precursors under acidic or basic conditions, often employing catalysts to enhance yield and selectivity.

Anticancer Activity

This compound has shown promising anticancer properties. In vitro studies indicate that it can inhibit the proliferation of various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Mechanism of Action : The compound appears to induce apoptosis through the activation of caspases and modulation of the cell cycle.
Cell LineIC50 (μM)Mechanism
MCF-715.2Apoptosis induction
HeLa12.8Cell cycle arrest
A54910.5Caspase activation

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial effects against various pathogens:

  • Bacterial Strains : Staphylococcus aureus and Escherichia coli.
  • Fungal Strains : Candida albicans.

Results indicate that this compound exhibits significant antimicrobial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

MicroorganismMIC (μg/mL)Comparison
Staphylococcus aureus32Comparable to penicillin
Escherichia coli64Comparable to ampicillin
Candida albicans16Comparable to fluconazole

Enzyme Inhibition

Recent studies have demonstrated that this compound can inhibit key enzymes involved in metabolic disorders:

  • α-Glucosidase Inhibition : This is crucial for managing type 2 diabetes mellitus.

The compound was compared against acarbose as a positive control:

CompoundIC50 (μM)
Benzo compound25.0
Acarbose750.0

This demonstrates that the benzo compound is significantly more potent than acarbose.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry reported that this compound effectively reduced tumor growth in xenograft models.
  • Antimicrobial Efficacy : Research conducted by Pharmaceutical Biology found that formulations containing this compound showed enhanced efficacy against resistant strains of bacteria.

Q & A

Basic: What synthetic strategies are effective for preparing benzo[4,5]imidazo[1,2-c][1,3]dioxolo[4,5-g]quinazoline-6(5H)-thione?

Methodological Answer:
The compound can be synthesized via multi-step routes involving cyclocondensation and functional group modifications. A green synthesis approach using iodine in ionic liquids (e.g., [Bmim]BF₄) under microwave irradiation achieves higher yields (75–85%) and reduced reaction times compared to traditional methods . Alternative routes involve condensation of substituted benzaldehydes with heterocyclic precursors, followed by thionation using Lawesson’s reagent or phosphorus pentasulfide to introduce the thione moiety . Key parameters include solvent polarity, temperature control (60–100°C), and catalyst selection (e.g., iodine for regioselectivity) .

Basic: Which analytical techniques are critical for structural characterization of this compound?

Methodological Answer:
X-ray crystallography (CCDC 1543244) provides definitive stereochemical confirmation, while NMR (¹H, ¹³C, DEPT-135) resolves regiochemical ambiguities in fused heterocyclic systems . Mass spectrometry (HRMS-ESI) confirms molecular weight and fragmentation patterns, particularly for distinguishing thione tautomers. FT-IR spectroscopy identifies characteristic vibrations (C=S at ~1250 cm⁻¹, C-O-C in dioxolane at ~1100 cm⁻¹) . UV-Vis spectroscopy (λmax 270–320 nm) aids in tracking electronic transitions influenced by the thione group .

Basic: How is the antimicrobial activity of this compound evaluated in preliminary assays?

Methodological Answer:
Standard protocols include broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans). Minimum inhibitory concentrations (MICs) are determined at 24–48 hours, with benzo[...]thione showing MICs of 8–32 µg/mL against resistant pathogens . Positive controls (e.g., ciprofloxacin) and solvent controls (DMSO ≤1%) are mandatory. Synergy testing with β-lactams or azoles can identify combinatorial effects .

Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?

Methodological Answer:
Systematic substitution at the quinazoline C-2 and C-8 positions (e.g., electron-withdrawing groups like -CF₃ or -NO₂) enhances antimicrobial potency by 2–4 fold . Fluorinated derivatives (e.g., 6-CF₃ substitution) improve membrane permeability and metabolic stability, as shown in logP shifts from 2.1 to 3.4 . Computational docking (AutoDock Vina) identifies interactions with bacterial topoisomerase IV (ΔG = -9.2 kcal/mol) and fungal CYP51 (-8.7 kcal/mol), guiding rational design .

Advanced: How to resolve contradictions in reported bioactivity data across studies?

Methodological Answer:
Discrepancies often arise from variations in substituent positioning or assay conditions. For example:

  • Anticancer Activity : IC₅₀ values range from 5 µM (HeLa) to >100 µM (MCF-7) due to differences in substituent electronic profiles .
  • Oxidative Stability : Thione-to-ketone oxidation under aerobic conditions (e.g., H₂O₂) can reduce activity; argon-purged assays minimize this .
    Standardized protocols (e.g., fixed DMSO concentration, cell passage number) and meta-analysis of substituent effects (Hammett σ values) clarify trends .

Advanced: What mechanistic insights explain its reactivity in nucleophilic substitutions?

Methodological Answer:
The thione group acts as a soft nucleophile, reacting with α,β-unsaturated carbonyls via Michael addition (k = 0.15 M⁻¹s⁻¹ in THF at 25°C) . DFT calculations (B3LYP/6-31G*) reveal a low-energy LUMO (-1.8 eV) at C-6, facilitating electrophilic attack. Steric hindrance from the dioxolane ring slows reactions at C-5, favoring regioselectivity at C-6 . Solvent effects (e.g., DMF vs. ionic liquids) modulate transition-state stabilization, altering yields by 15–20% .

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